molecular formula C20H16N2O4 B5777234 3-nitro-N-(3-phenoxybenzyl)benzamide

3-nitro-N-(3-phenoxybenzyl)benzamide

Cat. No.: B5777234
M. Wt: 348.4 g/mol
InChI Key: SULLKPKTMTUPHD-UHFFFAOYSA-N
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Description

3-Nitro-N-(3-phenoxybenzyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a 3-phenoxybenzyl substituent on the amide nitrogen. Mutagenesis studies reveal that ICA-105574 binds to the hERG1 pore module, acting as a mixed agonist—activating wild-type channels while inhibiting non-inactivating mutants like G628C/S631C .

Properties

IUPAC Name

3-nitro-N-[(3-phenoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(16-7-5-8-17(13-16)22(24)25)21-14-15-6-4-11-19(12-15)26-18-9-2-1-3-10-18/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULLKPKTMTUPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Target/Application Key Structural Features Potency/Activity Reference
3-Nitro-N-(3-phenoxybenzyl)benzamide (Hypothesized hERG1) 3-Nitro, 3-phenoxybenzyl Data limited; structural analog ICA-105574: EC₅₀ ~2 µM
ICA-105574 hERG1 potassium channel 3-Nitro, 4-phenoxyphenyl EC₅₀ = 2 µM; ΔV₁/₂ = +180 mV
Nitazoxanide Parasitic enzymes 5-Nitrothiazole, acetoxy group Antiparasitic (IC₅₀ = 0.5–2 µg/mL)
m-DABN Polyimide synthesis 3-Nitro, 3-nitrophenyl Gas permeability reduction by 40%
Compound 16b Tubulin polymerization 3,4,5-Trimethoxyphenyl IC₅₀ = 1.2 µM

Mechanistic and Structural Insights

  • Nitro Group Positioning : The 3-nitro group in ICA-105574 is critical for hERG1 activation, as para-substituted analogs show reduced efficacy .
  • Phenoxy Substitution: Meta vs. para-phenoxy positioning alters steric and electronic interactions with hERG1’s pore helix (e.g., F557L mutation abolishes ICA-105574 binding) .
  • Amide Linker Flexibility : Rigid amide backbones (e.g., in m-DABN) enhance material strength, while flexible linkers (e.g., nitazoxanide) improve drug bioavailability .

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